

# Technical Master File: 2-Butoxy-3-nitrotoluene

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## Compound of Interest

Compound Name: 2-Butoxy-3-nitrotoluene

CAS No.: 911804-98-3

Cat. No.: B1375664

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Document ID: TMF-2B3NT-001 Version: 2.0 (Current Engineering Standard) Status: Active  
Reference[1]

## Executive Summary

**2-Butoxy-3-nitrotoluene** (CAS: 911804-98-3) is a specialized aromatic ether building block used primarily in the synthesis of pharmaceutical intermediates.[1][2] It serves as a critical lipophilic scaffold, enabling the introduction of a butoxy side chain adjacent to a reactive nitrogen center. Its primary downstream utility lies in its reduction to 2-Butoxy-3-methylaniline, a precursor for kinase inhibitors and GPCR modulators where the butyl chain targets hydrophobic pockets within protein binding sites.[1]

This guide details the synthesis, physicochemical characterization, and downstream applications of **2-Butoxy-3-nitrotoluene**, moving beyond catalog listings to provide actionable experimental logic.

## Chemical Identity & Physicochemical Profile[1][2][3] [4][5][6]

Property	Specification
IUPAC Name	1-Butoxy-2-methyl-3-nitrobenzene
Common Name	2-Butoxy-3-nitrotoluene
CAS Number	911804-98-3
Molecular Formula	C <sub>11</sub> H <sub>15</sub> NO <sub>3</sub>
Molecular Weight	209.24 g/mol
SMILES	<chem>CCCCOC1=C(C)C=CC=C1=O</chem>
Appearance	Yellow to orange oil or low-melting solid
Solubility	Soluble in DCM, EtOAc, DMSO; Insoluble in water
LogP (Calc)	~3.5 (High lipophilicity due to butyl chain)

## Synthesis & Manufacturing Protocol

The synthesis of **2-Butoxy-3-nitrotoluene** is not a single-step commodity process but a regioselective transformation requiring precise starting material selection.<sup>[1]</sup> The most robust route proceeds via the O-alkylation of 2-Methyl-6-nitrophenol.<sup>[1]</sup>

## Retrosynthetic Analysis

The target molecule is an aryl ether. Direct nitration of 2-butoxytoluene is not recommended due to poor regioselectivity (yielding a mixture of 3-, 4-, and 5-nitro isomers).<sup>[1]</sup> The preferred strategy locks the regiochemistry early by using an ortho-nitrated phenol.<sup>[1]</sup>

## Step-by-Step Protocol (O-Alkylation)<sup>[1]</sup>

Reaction:

“

*2-Methyl-6-nitrophenol + 1-Bromobutane + K<sub>2</sub>CO<sub>3</sub> → 2-Butoxy-3-nitrotoluene*<sup>[1]</sup>

#### Reagents & Causality:

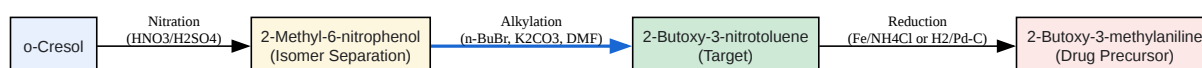
- Substrate: 2-Methyl-6-nitrophenol (CAS: 13073-29-5).<sup>[1]</sup> This specific isomer ensures the nitro and methyl groups are in the correct 1,3-relationship relative to the ether.<sup>[1]</sup>
- Alkylating Agent: 1-Bromobutane (1.2 equivalents).<sup>[1]</sup> Bromide is preferred over iodide for cost, though iodide reacts faster.
- Base: Potassium Carbonate (K<sub>2</sub>CO<sub>3</sub>, 2.0 equivalents).<sup>[1]</sup> Anhydrous granular form is required to deprotonate the phenol (pKa ~7-8) without causing hydrolysis of the alkyl halide.<sup>[1]</sup>
- Solvent: DMF (Dimethylformamide) or Acetone.<sup>[1]</sup> DMF is superior for rate (polar aprotic), promoting the S<sub>N</sub>2 mechanism.<sup>[1]</sup>

#### Experimental Workflow:

- Charge: To a dry round-bottom flask under N<sub>2</sub> atmosphere, add 2-Methyl-6-nitrophenol (10.0 g, 65.3 mmol) and anhydrous DMF (100 mL).
- Deprotonation: Add K<sub>2</sub>CO<sub>3</sub> (18.0 g, 130 mmol) in one portion. The solution will turn bright yellow/orange due to phenoxide formation.<sup>[1]</sup> Stir at RT for 30 minutes.
- Alkylation: Add 1-Bromobutane (8.4 mL, 78.4 mmol) dropwise via syringe.
- Heating: Heat the mixture to 60°C for 4–6 hours. Note: Do not exceed 80°C to avoid elimination side reactions of the butyl bromide.
- Quench: Pour the reaction mixture into ice-water (500 mL). The product will oil out or precipitate.

- Extraction: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with 1M NaOH (to remove unreacted phenol) and Brine.[1]
- Purification: Dry over MgSO<sub>4</sub> and concentrate. If necessary, purify via flash chromatography (Hexanes/EtOAc 9:1).[1]

## Reaction Pathway Diagram[1]



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Figure 1: Synthetic lineage from commodity chemical (o-Cresol) to high-value aniline intermediate.[1][3][4][5]

## Downstream Applications & Utility

The primary value of **2-Butoxy-3-nitrotoluene** lies in its reduction to 2-Butoxy-3-methylaniline (CAS: 1375068-69-1).[1] This aniline is a "privileged structure" in medicinal chemistry for several reasons:

- Hydrophobic Anchoring: The n-butyl chain provides a flexible lipophilic tail.[1] In kinase inhibitors, this tail often occupies the solvent-exposed region or a hydrophobic back-pocket of the ATP binding site, improving potency and residence time.[1]
- Steric Clash Avoidance: The methyl group at the 3-position (ortho to the amine) forces the aniline ring to twist out of planarity when coupled to an amide or heterocycle.[1] This "atropisomeric bias" is crucial for fitting into restricted binding pockets.[1]
- Metabolic Stability: Unlike a methoxy group, the butoxy group is less prone to rapid O-dealkylation by cytochrome P450 enzymes, potentially extending the drug's half-life.[1]

Key Derivatives:

- **5-Bromo-2-butoxy-3-nitrotoluene**: A brominated variant often found in catalogs.[1] This allows for Suzuki/Buchwald couplings at the 5-position before reducing the nitro group,

enabling the construction of bi-aryl systems.[1]

## Analytical Characterization

To validate the identity of synthesized **2-Butoxy-3-nitrotoluene**, the following spectroscopic signals are diagnostic.

<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>) Expectations:

- Aromatic Region (3H): A pattern characteristic of 1,2,3-trisubstituted benzene.[1] Look for a triplet (t) around 7.1 ppm and two doublets (d) around 7.4–7.6 ppm.[1]
- Alpha-Methylene (-OCH<sub>2</sub>-): A distinct triplet at ~4.0 ppm.[1] This shift confirms O-alkylation (vs C-alkylation).[1]
- Methyl Group (-CH<sub>3</sub>): A singlet at ~2.4 ppm (deshielded slightly by the aromatic ring).[1]
- Butyl Chain: Multiplets at 1.8 ppm and 1.5 ppm, with a terminal methyl triplet at ~0.9 ppm.

Quality Control Criteria:

- HPLC Purity: >98% (Area %).
- Impurity Profile: Must be free of 2-Methyl-6-nitrophenol (starting material), which can act as a reactive impurity in subsequent steps.[1]

## Safety & Handling

Risk Assessment:

- Nitro Compounds: Like all nitro-aromatics, this compound poses a potential explosion hazard if heated under confinement or subjected to high-energy shock, although the alkyl chain mitigates this risk compared to TNT derivatives.[1]
- Toxicity: Suspected mutagen. Handle in a fume hood. Avoid skin contact as nitro-toluenes are readily absorbed through the dermis, leading to methemoglobinemia.[1]

Storage:

- Store at 2–8°C under inert gas (Argon/Nitrogen).
- Protect from light to prevent gradual photo-degradation of the nitro group.[1]

## References

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